2'-Deoxypseudouridine
Overview
Description
- 2’-Deoxypseudouridine belongs to the C-glycosides that are linked by a C-C bond rather than the usual C1-N1 bond found in uridine.
- The glycosidic bond of 2’-deoxypseudouridine is a C-C bond between C5 of uracil and C1 of the deoxyribose sugar.
- It can be used as a modified deoxyribonucleoside in DNA oligonucleotide synthesis, resulting in modified DNA.
Synthesis Analysis
- 2’-Deoxypseudouridine can be synthesized by condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose.
- Stereospecifically, it can also be obtained from pseudouridine via a 4,2′-anhydro-intermediate and the 2′-chloro-2′-deoxynucleoside.
Molecular Structure Analysis
- IUPAC Name: 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione.
- Molecular Formula: C9H12N2O5.
- Molecular Weight: 228.2 g/mol.
Chemical Reactions Analysis
- 2’-Deoxypseudouridine can participate in various chemical reactions typical of nucleosides, including phosphorylation and glycosylation.
Physical And Chemical Properties Analysis
- Melting Point: 220-222°C.
- Solubility: Soluble in DMSO.
- Density: 1.503±0.06 g/cm³ (predicted).
Scientific Research Applications
Inhibition of Uracil-DNA Glycosylase
2'-Deoxypseudouridine, synthesized from thymidine, has been used in oligodeoxyribonucleotides (ODNs) to inhibit uracil-DNA glycosylase (UDG) reaction. This inhibition plays a significant role in understanding and manipulating DNA repair mechanisms (Ono & Nishizima, 2000).
Functionalization and Fluorescence Studies
Research has explored the functionalization of 2'-deoxypseudouridine at N(1) with methyl acrylate, leading to the development of fluorescein-labeled phosphoramidites. These have been used in synthesizing fluorescent oligonucleotides, providing insights into the stability of oligonucleotide duplexes and their thermal properties (Ramzaeva et al., 2000).
Enzymatic Synthesis and DNA Incorporation
2'-Deoxypseudouridine's enzymatic synthesis and its incorporation into the DNA of growing cultures, such as Escherichia coli, have been studied. These studies contribute to our understanding of DNA synthesis and the role of modified nucleosides in genetic material (Remsen et al., 1972).
Pseudouridine Transformations
The transformation of pseudouridine to 2'-deoxypseudouridine has been achieved using α-acetoxyisobutyryl chloride. Such transformations are crucial in nucleoside chemistry and the development of nucleoside analogs for various applications (Robins & Muhs, 1978).
Synthesis and Triplex Forming Oligonucleotides
The detailed synthetic protocol for preparing 2'-deoxy-4-aminopyridinylpseudocytidine derivatives, useful for incorporation into triplex forming oligonucleotides (TFOs), utilizes 2'-deoxypseudouridine. This synthesis is pivotal for the development of stable triplex DNA containing interrupting sites (Taniguchi et al., 2019).
Ribonucleotide Reductase Inhibition
2'-Deoxypseudouridine derivatives have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition is significant in understanding cellular replication processes and developing therapeutic agents (Baker et al., 1991).
Safety And Hazards
- Avoid breathing mist, gas, or vapors.
- Use personal protective equipment (chemical impermeable gloves, goggles).
- Ensure adequate ventilation.
- Remove all sources of ignition.
- In case of exposure, consult a doctor or Poison Control Center.
Future Directions
- Further research could explore its applications in modified DNA, RNA, or therapeutic nucleoside analogs.
- Investigate its potential in drug development or as a diagnostic tool.
Remember to consult relevant papers for more detailed information. If you need further assistance, feel free to ask! 😊
properties
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJEESZSWWNQK-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440386 | |
Record name | 2'-Deoxypseudouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxypseudouridine | |
CAS RN |
39967-60-7 | |
Record name | 2'-Deoxypseudouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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